(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 172885-53-9
VCID: VC8247509
InChI: InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 172885-53-9

Cat. No.: VC8247509

Molecular Formula: C13H16INO2

Molecular Weight: 345.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester - 172885-53-9

Specification

CAS No. 172885-53-9
Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
IUPAC Name benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Standard InChI Key RKUASCJHUMQZEQ-LBPRGKRZSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CI
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI

Introduction

Chemical Identity and Structural Properties

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 172885-53-9) is a nitrogen-containing heterocycle with the molecular formula C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol . Its IUPAC name, benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry at the C2 position. Key structural features include:

PropertyValue/Description
Stereochemistry(S)-configuration at C2
Functional GroupsPyrrolidine ring, iodomethyl (-CH₂I), benzyl ester (-OCC₆H₅)
SMILES NotationC1CC@HCI
InChIKeyRKUASCJHUMQZEQ-LBPRGKRZSA-N
PubChem CID10665180 (for analogous bromo derivative: 13113452)

The iodomethyl group confers electrophilic reactivity, while the benzyl ester enhances solubility in organic solvents. X-ray crystallography of related compounds (e.g., bromomethyl analogs) confirms a puckered pyrrolidine ring with substituents in equatorial positions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step strategies starting from proline derivatives or pyrrolidine precursors:

Route 1: Functionalization of Pyrrolidine-1-carboxylic Acid Benzyl Ester

  • Hydroxymethylation: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 72597-18-3) is treated with hydroiodic acid (HI) under Mitsunobu conditions to replace the hydroxyl group with iodine .

  • Halogen Exchange: Bromomethyl analogs (e.g., CAS 128510-24-7) undergo Finkelstein reaction with NaI in acetone to yield the iodomethyl derivative .

Route 2: Direct Iodomethylation

A one-pot method using iodomethane (CH₃I) and a base (e.g., K₂CO₃) in acetonitrile selectively substitutes the C2 position of pyrrolidine . Nickel catalysts (e.g., NiCl₂·glyme) enhance regioselectivity in the presence of iridium photocatalysts .

Optimization and Yield

  • Yield: 64–84% under optimized photoredox conditions .

  • Purity: >95% (HPLC), confirmed by ¹H NMR (δ 3.15–3.20 ppm for CH₂I) .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The iodomethyl group acts as a superior leaving group compared to chloro or bromo analogs due to iodine’s polarizability. In Sₙ2 reactions, it facilitates:

  • Alkylation: Reaction with amines (e.g., piperidine) to form pyrrolidine-alkylamine hybrids .

  • Cross-Coupling: Nickel-catalyzed couplings with aryl halides to construct biaryl motifs .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the pyrrolidine ring opens to form γ-aminobutyric acid (GABA) derivatives, useful in neuropharmacology .

Applications in Drug Discovery

Antimicrobial Agents

Analogous pyrrolidine derivatives exhibit activity against Bacillus cereus and Staphylococcus aureus (MIC: 8–32 µg/mL) . The iodomethyl group enhances membrane penetration, increasing potency against Gram-positive bacteria .

Enzyme Inhibitors

  • PARP-1 Inhibition: Bromomethyl-pyrrolidine derivatives show IC₅₀ values of 0.5 µM, suggesting potential for cancer therapy .

  • ACE Inhibitors: Structural analogs are explored for hypertension treatment .

Prodrug Development

The benzyl ester acts as a protective group, enabling controlled release of carboxylic acid drugs in vivo .

Comparative Analysis with Analogues

CompoundReactivity (Sₙ2)Antimicrobial Activity (MIC, µg/mL)Solubility (LogP)
(S)-2-Iodomethyl-pyrrolidine[...]High8–322.1
(S)-2-Bromomethyl-pyrrolidine[...]Moderate16–642.3
(S)-2-Mercaptomethyl-pyrrolidine..Low>1281.8

Data compiled from .

Recent Advances (2023–2025)

  • Photoredox Catalysis: Dual Ir/Ni systems enable C–C bond formation at ambient temperature .

  • Bioconjugation: Site-specific modification of antibodies using iodomethyl-pyrrolidine linkers .

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